dimethyl 5-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzene-1,3-dicarboxylate
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Overview
Description
1,3-DIMETHYL 5-(2-OXO-2H-CHROMENE-3-AMIDO)BENZENE-1,3-DICARBOXYLATE is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of heterocyclic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromene ring fused with a benzene ring, along with amide and ester functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-(2-OXO-2H-CHROMENE-3-AMIDO)BENZENE-1,3-DICARBOXYLATE typically involves the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized by reacting 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication.
Amidation: The chromene derivative is then reacted with an appropriate amine to form the amide bond.
Esterification: The final step involves esterification to introduce the ester functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL 5-(2-OXO-2H-CHROMENE-3-AMIDO)BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and ammonia (NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
1,3-DIMETHYL 5-(2-OXO-2H-CHROMENE-3-AMIDO)BENZENE-1,3-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Industry: Utilized in the development of fluorescent probes and dyes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL 5-(2-OXO-2H-CHROMENE-3-AMIDO)BENZENE-1,3-DICARBOXYLATE involves its interaction with various molecular targets. The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and inhibit oxidative stress . It may also interact with enzymes and proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A parent compound with similar biological activities.
Chalcone: Another compound with antioxidant and antimicrobial properties.
Flavonoids: A class of compounds with similar structural features and biological activities.
Uniqueness
1,3-DIMETHYL 5-(2-OXO-2H-CHROMENE-3-AMIDO)BENZENE-1,3-DICARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual amide and ester functionalities make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C20H15NO7 |
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Molecular Weight |
381.3 g/mol |
IUPAC Name |
dimethyl 5-[(2-oxochromene-3-carbonyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C20H15NO7/c1-26-18(23)12-7-13(19(24)27-2)9-14(8-12)21-17(22)15-10-11-5-3-4-6-16(11)28-20(15)25/h3-10H,1-2H3,(H,21,22) |
InChI Key |
BYVGLKCZGSHDMS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C(=O)OC |
Origin of Product |
United States |
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